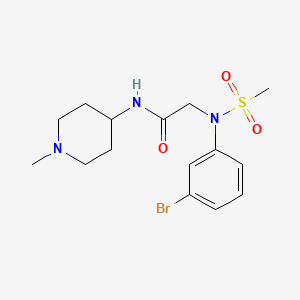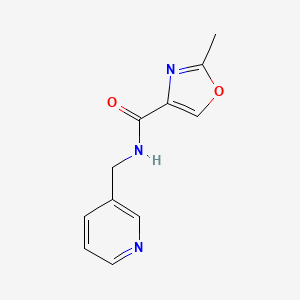
4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine
Vue d'ensemble
Description
4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine, also known as BPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to possess various biological activities including antitumor, antiviral, and antidepressant effects.
Mécanisme D'action
The exact mechanism of action of 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine is not fully understood. However, it has been proposed that 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine may inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity. 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine has also been found to inhibit the activity of viral proteases, which may contribute to its antiviral activity. Additionally, 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine has also been found to inhibit the replication of viral DNA, which may contribute to its antiviral activity. Additionally, 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine in lab experiments is its broad spectrum of biological activities. 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine has been found to exhibit antitumor, antiviral, and antidepressant effects, which makes it a promising candidate for further research. However, one of the limitations of using 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine in lab experiments is its potential toxicity. 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine. One possible direction is to investigate its potential as a therapeutic agent for cancer. 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine has been found to exhibit antitumor activity against various cancer cell lines, and further research is needed to determine its efficacy in animal models and clinical trials. Another possible direction is to investigate its potential as an antiviral agent. 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine has been found to exhibit antiviral activity against HSV-1, HSV-2, and HIV, and further research is needed to determine its efficacy in animal models and clinical trials. Additionally, further research is needed to investigate the potential mechanisms underlying its antidepressant effects, as well as its potential toxicity and side effects.
Applications De Recherche Scientifique
4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor activity against various cancer cell lines including breast cancer, lung cancer, and colon cancer. 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine has also been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as human immunodeficiency virus (HIV). Additionally, 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine has been investigated for its potential antidepressant effects.
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5/c16-13-10-14(19-15(17)18-13)21-8-6-20(7-9-21)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENSBYUFPYCJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC(=N3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652746 | |
| Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956223-22-6 | |
| Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-4-(difluoromethyl)-6-methyl-N-(5-methyl-3-isoxazolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4460847.png)
![1-[(dimethylamino)sulfonyl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4460857.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline](/img/structure/B4460865.png)

![N-4-pyridinyl-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B4460904.png)

![3-cyclopropyl-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460910.png)
![N-[1-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4460911.png)
![N-(2-chloro-4-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460918.png)
![3-(4-chlorophenyl)-2-ethyl-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4460923.png)

![2-(methylthio)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4460934.png)

